molecular formula C13H7ClF3NO B4576434 N-(4-chlorophenyl)-2,3,4-trifluorobenzamide

N-(4-chlorophenyl)-2,3,4-trifluorobenzamide

Cat. No.: B4576434
M. Wt: 285.65 g/mol
InChI Key: FEMLDGIYFWOFOG-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2,3,4-trifluorobenzamide is a useful research compound. Its molecular formula is C13H7ClF3NO and its molecular weight is 285.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 285.0168260 g/mol and the complexity rating of the compound is 323. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Mechanical Properties of Fluorinated Amides

The study by Mondal et al. (2017) explores the structural, thermal, and mechanical properties of polymorphs of a fluorinated amide, which closely relates to the chemical structure of N-(4-chlorophenyl)-2,3,4-trifluorobenzamide. Their research found that short, linear C-H⋅⋅⋅F intermolecular interactions play a significant role in the solid state of these compounds. This finding is crucial for the development of materials with specific mechanical properties (Mondal, Kiran, Ramamurty, & Chopra, 2017).

Environmental Impact and Degradation

Ahlborg et al. (1980) discuss the environmental impact, toxicity, and metabolism of chlorinated phenols, a category that includes compounds similar to this compound. Their review highlights the wide use of such compounds in pesticides and their ubiquity in the environment. This study underscores the importance of understanding the environmental degradation pathways and toxicological effects of chlorinated phenols (Ahlborg, Thunberg, & Spencer, 1980).

Synthesis and Characterization for Radiopharmaceutical Applications

The synthesis and characterization of tritium-labeled N-((R)-1-((S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl)-3-methyl-1-oxobutan-2-yl)-3-sulfamoylbenzamide by Hong et al. (2015) provide insights into the labeling techniques that could be applicable for studying the distribution and metabolic pathways of this compound in biological systems. This research is vital for developing radiopharmaceuticals for diagnostic purposes (Hong, Hynes, Tian, Balasubramanian, & Bonacorsi, 2015).

Anticancer Activity of Benzamide Derivatives

Research by Tang et al. (2017) on the structure-activity relationship of niclosamide derivatives, including compounds with benzamide functionalities similar to this compound, reveals the potential of these compounds as anticancer agents. Their study identifies derivatives with significant cytotoxicity against various cancer cell lines, highlighting the medicinal chemistry applications of such compounds (Tang, Acuña, Fernandes, Chettiar, Li, & De Blanco, 2017).

Properties

IUPAC Name

N-(4-chlorophenyl)-2,3,4-trifluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF3NO/c14-7-1-3-8(4-2-7)18-13(19)9-5-6-10(15)12(17)11(9)16/h1-6H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEMLDGIYFWOFOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C(=C(C=C2)F)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.